(2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dimethylaminophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors, which provide efficient and sustainable synthesis processes .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile
- 3-(2-chlorophenyl)propanoic acid
- 3-(dimethylamino)-2-phenyl-2-propenenitrile
Uniqueness
(2E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)15-10-8-14(9-11-15)19-17(21)12-7-13-5-3-4-6-16(13)18/h3-12H,1-2H3,(H,19,21)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOTXFBQQFYGOI-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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